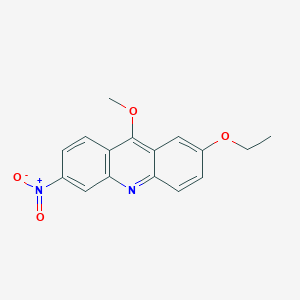

2-Ethoxy-9-methoxy-6-nitroacridine

Description

Structure

3D Structure

Properties

CAS No. |

332413-40-8 |

|---|---|

Molecular Formula |

C16H14N2O4 |

Molecular Weight |

298.29g/mol |

IUPAC Name |

2-ethoxy-9-methoxy-6-nitroacridine |

InChI |

InChI=1S/C16H14N2O4/c1-3-22-11-5-7-14-13(9-11)16(21-2)12-6-4-10(18(19)20)8-15(12)17-14/h4-9H,3H2,1-2H3 |

InChI Key |

SLTOYZQBCHIYGO-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)OC |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical Properties of 2-Ethoxy-9-methoxy-6-nitroacridine

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for the compound 2-Ethoxy-9-methoxy-6-nitroacridine. This guide has been constructed based on the known properties and reaction mechanisms of structurally related acridine derivatives. The information presented herein is predictive and intended for research and development purposes.

Introduction

Acridine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their planar tricyclic structure allows them to intercalate into DNA, a primary mechanism for their cytotoxic effects. The biological activity of acridine derivatives is highly dependent on the nature and position of substituents on the acridine core. This guide focuses on the predicted chemical and biological properties of 2-Ethoxy-9-methoxy-6-nitroacridine, a compound with substituents known to influence bioactivity. The ethoxy and methoxy groups can modulate the compound's solubility and electronic properties, while the nitro group is a known pharmacophore that can be involved in redox-mediated mechanisms of action.[4][5][6]

Predicted Physicochemical Properties

While experimental data is unavailable, the basic physicochemical properties of 2-Ethoxy-9-methoxy-6-nitroacridine can be calculated. These properties are crucial for understanding the compound's behavior in biological systems and for the design of drug delivery systems.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₄N₂O₄ |

| Molecular Weight | 298.29 g/mol |

| Appearance | Likely a yellow crystalline solid |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and poorly soluble in water. |

| Stability | The nitro group may confer sensitivity to light and reducing agents. The acridine core is generally stable. |

Proposed Synthesis

A plausible synthetic route to 2-Ethoxy-9-methoxy-6-nitroacridine can be proposed based on established acridine chemistry. The most likely precursor is 2-Ethoxy-9-chloro-6-nitroacridine, which is commercially available. The final step would involve a nucleophilic substitution of the chlorine atom at the 9-position with a methoxy group.

Experimental Protocol: Synthesis of 2-Ethoxy-9-methoxy-6-nitroacridine from 2-Ethoxy-9-chloro-6-nitroacridine

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5 mL of anhydrous methanol. Carefully add 0.1 g (4.4 mmol) of sodium metal in small portions. Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.

-

Reaction: To the freshly prepared sodium methoxide solution, add 0.5 g (1.65 mmol) of 2-Ethoxy-9-chloro-6-nitroacridine.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add water to quench the excess sodium methoxide. The product will likely precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Proposed synthesis of 2-Ethoxy-9-methoxy-6-nitroacridine.

Predicted Biological Activity and Mechanism of Action

The biological activity of 2-Ethoxy-9-methoxy-6-nitroacridine is predicted to be in line with other substituted nitroacridines, which are known for their anticancer properties.

Anticancer Activity

Acridine derivatives exert their anticancer effects through multiple mechanisms. The planar acridine ring system allows for intercalation between DNA base pairs, leading to inhibition of DNA replication and transcription, cell cycle arrest, and ultimately apoptosis.[1] The substituents on the acridine ring play a crucial role in modulating this activity. The nitro group, in particular, has been shown to be important for the biological activity of many compounds and can be reduced in hypoxic tumor environments to form reactive species that can damage DNA.[4][6][7]

Structure-Activity Relationship (SAR)

Structure-activity relationship studies of various acridine derivatives have provided insights into the features that govern their biological effects:

-

9-Position Substitution: The substituent at the 9-position significantly influences the DNA binding affinity and biological activity. Amino and alkoxy groups at this position are common in biologically active acridines.[2][8]

-

Substituents on the Acridine Ring: The presence of electron-withdrawing or electron-donating groups on the acridine nucleus can affect the electronic properties of the molecule, influencing its interaction with biological targets.[8]

-

Nitro Group: The position and number of nitro groups can impact the compound's redox potential and its ability to be selectively activated in hypoxic tumor cells.[4][9]

Potential Signaling Pathway Involvement

The primary mechanism of action for many acridine derivatives is DNA damage, which can trigger various cellular signaling pathways.

Caption: Predicted mechanism of action for 2-Ethoxy-9-methoxy-6-nitroacridine.

Conclusion

While specific experimental data for 2-Ethoxy-9-methoxy-6-nitroacridine is not currently available, a comprehensive understanding of its likely chemical and biological properties can be inferred from the extensive research on related acridine derivatives. The proposed synthetic route is straightforward and based on well-established chemical transformations. The predicted biological activity, particularly its potential as an anticancer agent acting via DNA intercalation, warrants further investigation. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel acridine compounds. Experimental validation of the predictions outlined in this document is a necessary next step in the evaluation of 2-Ethoxy-9-methoxy-6-nitroacridine.

References

- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic and antitumor activity of 1-nitroacridines as an aftereffect of their interstrand DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity of 2-Ethoxy-9-methoxy-6-nitroacridine and Related Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the known biological activities of acridine derivatives structurally related to 2-Ethoxy-9-methoxy-6-nitroacridine. As of the latest literature review, no specific biological activity data for 2-Ethoxy-9-methoxy-6-nitroacridine has been published. The information presented herein is based on studies of analogous compounds and is intended to provide a predictive overview of its potential biological profile.

Introduction

Acridine-based compounds constitute a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The planar tricyclic ring system of acridine allows for intercalation into DNA, a primary mechanism for its cytotoxic effects. Substitutions on the acridine core modulate its biological activity, pharmacokinetic properties, and target specificity. This guide focuses on the potential biological activity of 2-Ethoxy-9-methoxy-6-nitroacridine by examining data from closely related 6-nitroacridine derivatives.

Synthesis of a Key Precursor

While a direct synthesis for 2-Ethoxy-9-methoxy-6-nitroacridine is not documented in publicly available literature, a method for a key precursor, 9-chloro-2-ethoxy-6-nitroacridine, has been described. This compound can serve as a crucial intermediate for the synthesis of various 9-substituted derivatives, including the target molecule.

Experimental Protocol: Synthesis of 9-chloro-2-ethoxy-6-nitroacridine [1]

-

Starting Material: 2-((4-ETHOXYPHENYL)AMINO)-4-NITROBENZOIC ACID

-

Reagent: Phosphoryl chloride (POCl₃)

-

Procedure:

-

2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid (6.62 mmol) is added to phosphoryl chloride (15 mL) under an inert argon atmosphere.

-

The reaction mixture is heated at reflux overnight.

-

After cooling to room temperature, the mixture is carefully poured into a beaker containing a mixture of aqueous ammonia (100 mL), crushed ice (200 g), and methylene chloride (200 mL).

-

The product is extracted with methylene chloride.

-

The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from chloroform to yield 9-chloro-2-ethoxy-6-nitroacridine as yellow needles.

-

Potential Biological Activities Based on Structural Analogs

The biological activity of 2-Ethoxy-9-methoxy-6-nitroacridine can be inferred from studies on analogous 6-nitroacridine derivatives. The presence of the nitro group at the 6-position is a common feature in several biologically active acridines.

Derivatives of 2-methoxy-6-nitroacridine have been investigated for their antitumor properties. A study on 9-anilino, 9-phenylhydrazino, and 9-sulphonamido analogs of 2- or 4-methoxy-6-nitroacridines revealed potential anticancer activity against a panel of 60 human tumor cell lines.

Quantitative Data: In Vitro Antitumor Activity of Related 6-Nitroacridine Analogs

| Compound/Analog | Cell Line Panel | Activity Metric | Value (µM) |

| 9-(phenylhydrazino)-2-methoxy-6-nitroacridine | Full NCI-60 Panel | GI₅₀ (Median Growth Inhibition) | 16.1 |

| 9-(phenylhydrazino)-2-methoxy-6-nitroacridine | Full NCI-60 Panel | TGI (Total Growth Inhibition) | 66.7 |

| 9-(4-chlorophenylhydrazino)-4-methoxy-6-nitroacridine | Full NCI-60 Panel | GI₅₀ (Median Growth Inhibition) | 10.9 |

| 9-(4-chlorophenylhydrazino)-4-methoxy-6-nitroacridine | Full NCI-60 Panel | TGI (Total Growth Inhibition) | 37.9 |

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The antitumor activity of the compounds was evaluated in vitro by the National Cancer Institute (NCI) following their standard protocol.

-

Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

-

Compound Preparation: Compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the required concentrations.

-

Cell Plating: Cells are plated in 96-well microtiter plates and incubated for 24 hours.

-

Drug Addition: Test compounds are added at various concentrations and incubated for an additional 48 hours.

-

Endpoint Measurement: The sulforhodamine B (SRB) protein assay is used to determine cell viability. The absorbance is read on an automated plate reader.

-

Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill) are calculated from dose-response curves.

Acridine derivatives are known for their antibacterial properties, often attributed to their ability to intercalate with bacterial DNA. The presence of substituents at the 2, 6, and 9 positions can significantly influence this activity. While no specific data exists for 2-Ethoxy-9-methoxy-6-nitroacridine, the general structural features suggest potential antimicrobial effects.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many acridine derivatives is DNA intercalation. The planar aromatic rings of the acridine core insert between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This interference with DNA replication and transcription can induce cell cycle arrest and apoptosis in cancer cells.

Diagram: Proposed Mechanism of Action for Acridine Derivatives

Caption: Proposed mechanism of action for acridine derivatives.

Diagram: Experimental Workflow for In Vitro Antitumor Screening

Caption: Workflow for NCI-60 in vitro antitumor screening.

Conclusion and Future Directions

While there is a lack of direct experimental data on the biological activity of 2-Ethoxy-9-methoxy-6-nitroacridine, the available information on structurally similar compounds suggests that it holds potential as an antitumor agent. The synthetic route to a key precursor is established, paving the way for its synthesis and subsequent biological evaluation. Future research should focus on synthesizing this compound and screening it against a panel of cancer cell lines and microbial strains to elucidate its specific biological profile and mechanism of action. Further structure-activity relationship (SAR) studies could then be conducted to optimize its potency and selectivity.

References

Navigating the Solubility of 2-Ethoxy-9-methoxy-6-nitroacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Ethoxy-9-methoxy-6-nitroacridine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for its empirical determination. It includes a generalized experimental protocol and a standard workflow for the preclinical evaluation of novel chemical entities, contextualizing the importance of solubility assessment.

Solubility Profile: An Overview

Quantitative solubility data for 2-Ethoxy-9-methoxy-6-nitroacridine in DMSO and ethanol are not readily found in peer-reviewed literature or chemical databases. However, the general behavior of acridine derivatives provides a basis for qualitative expectations. Acridine compounds, particularly those with limited polar functional groups, often exhibit poor aqueous solubility. Many acridine-based compounds are, however, readily soluble in polar aprotic solvents like DMSO.

Table 1: General Solubility Characteristics of Acridine Derivatives

| Solvent | General Solubility of Acridine Derivatives | Expected Solubility of 2-Ethoxy-9-methoxy-6-nitroacridine |

| DMSO | Generally high; often used for creating stock solutions. | Expected to be soluble. |

| Ethanol | Variable; generally lower than in DMSO. | Expected to have limited to moderate solubility. |

Note: This table is based on general observations for the acridine class of compounds and is not based on experimental data for 2-Ethoxy-9-methoxy-6-nitroacridine.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of a compound like 2-Ethoxy-9-methoxy-6-nitroacridine using the reliable shake-flask method.

Objective: To determine the concentration of a saturated solution of the test compound in DMSO and ethanol at a specified temperature.

Materials:

-

2-Ethoxy-9-methoxy-6-nitroacridine (solid form)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, absolute

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the test compound in the chosen solvent (DMSO or ethanol) at known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the solvent (e.g., 1 mL). The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Immediately filter the aliquot using a syringe filter to remove any remaining microparticles. Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of the test compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculation of Solubility: Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

Visualization of Preclinical Evaluation Workflow

The determination of solubility is a critical early step in the preclinical evaluation of any potential drug candidate. The following diagram illustrates a generalized workflow for this process.

Caption: Generalized workflow for the preclinical evaluation of a novel compound.

In-depth Technical Guide on the Spectral Properties of 2-Ethoxy-9-methoxy-6-nitroacridine (UV-Vis, Fluorescence)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acridine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Their planar tricyclic structure allows them to intercalate into DNA, leading to potential applications as anticancer and antimicrobial agents. Furthermore, the acridine scaffold serves as a versatile fluorophore, with its absorption and emission characteristics being highly sensitive to substituent effects and the local environment.

This technical guide focuses on the anticipated spectral properties of 2-Ethoxy-9-methoxy-6-nitroacridine, a molecule featuring both electron-donating (ethoxy, methoxy) and electron-withdrawing (nitro) groups. While direct experimental data for this specific compound is unavailable, we can infer its likely UV-Vis absorption and fluorescence characteristics by examining related structures. The presence of the nitro group is expected to significantly influence the photophysical properties, potentially leading to quenched fluorescence in polar solvents.

Predicted Spectral Properties of Acridine Derivatives

The UV-Vis absorption and fluorescence emission spectra of acridine derivatives are characterized by distinct bands corresponding to π-π* transitions within the aromatic system. The positions and intensities of these bands are modulated by the nature and position of substituents on the acridine ring.

UV-Vis Absorption

Acridine derivatives typically exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum.[1] The absorption spectra usually consist of multiple bands, with the longest wavelength absorption maximum (λ_max,abs_) being of particular interest. For nitro-substituted acridines, this band is often red-shifted compared to the parent acridine molecule.

Fluorescence Emission

Many acridine derivatives are fluorescent, emitting light in the visible region upon excitation at an appropriate wavelength. The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the solvent environment. The presence of a nitro group, a known fluorescence quencher, can significantly decrease the quantum yield, especially in polar solvents.

The table below summarizes typical spectral data for related acridine derivatives to provide a reference for the expected properties of 2-Ethoxy-9-methoxy-6-nitroacridine.

| Compound Class | Typical λmax,abs (nm) | Typical λmax,em (nm) | Typical Molar Absorptivity (ε) (M-1cm-1) | Typical Fluorescence Quantum Yield (ΦF) | Solvent |

| 9-Aminoacridine Derivatives | 380 - 450 | 450 - 550 | 5,000 - 15,000 | 0.1 - 0.9 | Ethanol, Water |

| 9-Alkoxyacridine Derivatives | 350 - 420 | 420 - 500 | 8,000 - 20,000 | 0.2 - 0.8 | Acetonitrile, Dichloromethane |

| Nitro-substituted Acridines | 400 - 500 | Emission often quenched | 3,000 - 10,000 | < 0.1 | Polar Solvents |

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the UV-Vis absorption and fluorescence properties of acridine derivatives.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of an acridine derivative.

Materials:

-

Acridine derivative of interest

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the acridine derivative and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 200-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline or blank spectrum to subtract the solvent's absorbance.

-

Sample Measurement: Record the absorption spectra for each of the diluted solutions of the acridine derivative. Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max,abs_).

-

Plot a graph of absorbance at λ_max,abs_ versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit corresponds to the molar absorptivity (ε).

-

Fluorescence Spectroscopy and Quantum Yield Determination

Objective: To determine the fluorescence emission spectrum and fluorescence quantum yield of an acridine derivative.

Materials:

-

Fluorescence spectrophotometer (spectrofluorometer)

-

Fluorescence-free quartz cuvettes (1 cm path length)

-

Acridine derivative solution (prepared as in 3.1)

-

A well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)

-

Spectroscopic grade solvent

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation and emission slits to an appropriate width (e.g., 5 nm).

-

Standard and Sample Preparation: Prepare a series of dilutions of both the standard and the sample in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorption Spectra: Record the UV-Vis absorption spectra of all prepared solutions.

-

Fluorescence Spectra:

-

Set the excitation wavelength (λ_ex_) for both the standard and the sample. Ideally, this should be the same wavelength.

-

Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

-

Record the fluorescence emission spectra of the series of standard and sample solutions.

-

-

Data Analysis (Relative Quantum Yield Determination):

-

Integrate the area under the fluorescence emission curves for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

The fluorescence quantum yield (Φ_F,sample_) of the sample can be calculated using the following equation:

Φ_F,sample_ = Φ_F,std_ * (Grad_sample_ / Grad_std_) * (n_sample_² / n_std_²)

where:

-

Φ_F,std_ is the quantum yield of the standard.

-

Grad_sample_ and Grad_std_ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample_ and n_std_ are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of the spectral properties of a fluorescent compound.

Caption: General workflow for spectral characterization.

Hypothetical Mechanism of Action

As specific signaling pathway information for 2-Ethoxy-9-methoxy-6-nitroacridine is not available, a common mechanism of action for acridine derivatives, DNA intercalation, is depicted below.

Caption: Hypothetical DNA intercalation mechanism.

References

Potential Therapeutic Targets of 2-Ethoxy-9-methoxy-6-nitroacridine: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 2-Ethoxy-9-methoxy-6-nitroacridine is not available in the current scientific literature. This document extrapolates potential therapeutic targets and mechanisms of action based on the known biological activities of structurally related nitroacridine and 6-nitroquinoline derivatives. The information presented herein should be considered a theoretical framework to guide future research.

Executive Summary

2-Ethoxy-9-methoxy-6-nitroacridine is a novel chemical entity for which specific biological data is not yet publicly available. However, based on its structural features, particularly the nitroacridine core, it is hypothesized to possess therapeutic potential, primarily as an anti-cancer agent. This whitepaper outlines the probable therapeutic targets and mechanisms of action by drawing parallels with well-studied nitroacridine analogs. The primary proposed mechanisms include DNA intercalation and damage, topoisomerase inhibition, and potential modulation of other signaling pathways implicated in cancer. This document serves as a technical guide for researchers and drug developers interested in investigating the therapeutic promise of this and similar compounds.

Introduction to Nitroacridines in Drug Discovery

The acridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The introduction of a nitro group to the acridine ring system, as seen in compounds like nitracrine, has been shown to enhance cytotoxic and antitumor effects.[1][2] These effects are often attributed to the ability of the nitro group to be bioreduced, leading to reactive intermediates that can induce cellular damage, particularly to DNA.

Potential Therapeutic Targets and Mechanisms of Action

Based on the established activities of other nitroacridine derivatives, the following are the most probable therapeutic targets for 2-Ethoxy-9-methoxy-6-nitroacridine:

DNA as a Primary Target

The planar acridine ring system strongly suggests that 2-Ethoxy-9-methoxy-6-nitroacridine can act as a DNA intercalating agent. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and interference with DNA replication and transcription.

Furthermore, the 6-nitro group is a key feature that likely contributes to a more potent cytotoxic effect through the formation of covalent DNA adducts and interstrand cross-links.[2][3][4] This process is often initiated by the enzymatic reduction of the nitro group to a reactive nitroso or hydroxylamine intermediate, which can then covalently bind to DNA.

Proposed Mechanism of DNA Damage:

-

Intercalation: The planar acridine core of the molecule inserts itself between DNA base pairs.

-

Bioreduction: Intracellular reductases, often overexpressed in hypoxic tumor environments, reduce the 6-nitro group.

-

Covalent Binding: The reduced, reactive intermediate forms covalent bonds with DNA bases, leading to DNA adducts and interstrand cross-links.

-

Cellular Consequences: These DNA lesions block DNA replication and transcription, ultimately triggering apoptosis.

Caption: Proposed mechanism of DNA targeting by 2-Ethoxy-9-methoxy-6-nitroacridine.

Topoisomerase and PARP-1 Inhibition

Several acridine derivatives have been identified as potent inhibitors of topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks.

Additionally, Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response. Inhibition of PARP-1 in cancer cells with existing DNA repair defects can lead to synthetic lethality. Some novel benzimidazole acridine derivatives have been shown to act as dual inhibitors of topoisomerase and PARP-1.[5] This dual-action mechanism is a promising strategy in cancer therapy.

Caption: Potential dual inhibition of Topoisomerase and PARP-1.

Quantitative Data from Related Nitroacridines

While no specific data exists for the title compound, the following table summarizes the cytotoxic activities of other nitroacridine derivatives against various cancer cell lines, providing a benchmark for potential efficacy.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1-Nitroacridines | HeLa S3 | 0.0005 - 7.2 | [3][4] |

| 9-Aminoacridine derivatives | MiaPaCa-2 | 0.015 | [6] |

| 9-Aminoacridine derivatives | AsPC-1 | 0.075 | [6] |

| Acridine derivatives | HL-60 | 1.3 ± 0.2 | [6] |

| Acridine derivatives | L1210 | 3.1 ± 0.4 | [6] |

| Acridine derivatives | A2780 | 7.7 ± 0.5 | [6] |

Experimental Protocols for Target Validation

To investigate the potential therapeutic targets of 2-Ethoxy-9-methoxy-6-nitroacridine, a series of in vitro and in vivo experiments would be required. The following are suggested key experimental protocols based on the study of related compounds.

Cytotoxicity Assays

-

Objective: To determine the cytotoxic potential of the compound against a panel of cancer cell lines.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the compound. After a defined incubation period (e.g., 72 hours), MTT solution is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine the cell viability and calculate the IC50 value.

Caption: Workflow for a standard MTT cytotoxicity assay.

DNA Intercalation and Cross-linking Assays

-

Objective: To determine if the compound intercalates into DNA and forms covalent cross-links.

-

Method (Intercalation): DNA viscosity measurements. Intercalation of a compound into the DNA helix increases its length, leading to an increase in the viscosity of the DNA solution.

-

Method (Cross-linking): A polyethylene glycol 6000-Dextran T500 assay can be used to detect interstrand DNA cross-links in cultured cells.[3][4] This method is based on the differential partitioning of double-stranded and single-stranded DNA in an aqueous two-phase system.

Topoisomerase Inhibition Assay

-

Objective: To assess the inhibitory effect of the compound on topoisomerase I and II.

-

Method: A DNA relaxation assay can be used. Supercoiled plasmid DNA is incubated with topoisomerase in the presence and absence of the test compound. The different forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis. An effective inhibitor will prevent the relaxation of the supercoiled DNA by the topoisomerase.

Conclusion and Future Directions

While specific experimental data for 2-Ethoxy-9-methoxy-6-nitroacridine is currently lacking, the rich history of research on nitroacridine derivatives provides a strong foundation for predicting its potential therapeutic targets. The primary hypothesis is that this compound will function as a DNA-damaging agent, likely through a combination of DNA intercalation and the formation of covalent adducts following bioreduction of the nitro group. Furthermore, inhibition of key enzymes involved in DNA topology and repair, such as topoisomerases and PARP-1, represents another plausible and highly promising avenue for its anticancer activity.

Future research should focus on the synthesis of 2-Ethoxy-9-methoxy-6-nitroacridine and its systematic evaluation through the experimental protocols outlined in this whitepaper. A comprehensive understanding of its mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

- 1. Antitumor activity of 1-nitro-9-aminoacridines including nitracrine against some ascitic experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic and antitumor activity of 1-nitroacridines as an aftereffect of their interstrand DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Terrain of a Novel Acridine Derivative: A Technical Guide to 2-Ethoxy-9-methoxy-6-nitroacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential biological mechanisms of 2-Ethoxy-9-methoxy-6-nitroacridine. As a novel derivative of the acridine family, this compound is anticipated to share characteristics with other nitroacridines, a class of molecules known for their potent biological activities, including antitumor and cytotoxic effects. This document synthesizes available data on related compounds to offer a robust framework for safe handling and informed research.

Compound Profile and Safety Data

At present, a specific Safety Data Sheet (SDS) for 2-Ethoxy-9-methoxy-6-nitroacridine is not publicly available. However, based on the known hazards of structurally similar nitroaromatic and acridine compounds, a high degree of caution is warranted. The following safety information is extrapolated from data on related nitroacridines and should be considered preliminary.

Hazard Identification and Classification:

Based on the general characteristics of nitroacridines, 2-Ethoxy-9-methoxy-6-nitroacridine should be handled as a substance with the following potential hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Hazardous to the Aquatic Environment (Long-term): Harmful to aquatic life with long-lasting effects.

-

Mutagenicity/Carcinogenicity: Acridine derivatives are known to intercalate with DNA, and some have been shown to be mutagenic. Therefore, this compound should be treated as a potential mutagen and carcinogen.

Quantitative Toxicological Data (for related compounds):

| Compound Class/Derivative | Test Type | Route of Exposure | Species | Dose/Concentration | Reference |

| 1-Nitroacridines | Cytotoxicity (in vitro) | - | HeLa S3 cells | 0.0005 to 7.2 µM | [1][2] |

| 1-Nitroacridines | Antitumor activity (in vivo) | - | Mice with Sarcoma 180 | 3 to 1065 µmol/kg | [1][2] |

| 2-Methyl-9-substituted acridines | Cytotoxicity (in vitro) | - | A-549 & MCF-7 cells | CTC50 187.5 - 337.5 µg/ml | [3] |

Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safety protocols is mandatory when handling 2-Ethoxy-9-methoxy-6-nitroacridine.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them frequently, especially after direct contact.

-

Respiratory Protection: If working with the solid compound where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

Experimental Protocols: A General Framework

While a specific, validated synthesis protocol for 2-Ethoxy-9-methoxy-6-nitroacridine is not available in the reviewed literature, a general synthetic approach can be inferred from established methods for related acridine derivatives. The following represents a plausible, generalized workflow.

Conceptual Synthesis Workflow:

The synthesis of 2-Ethoxy-9-methoxy-6-nitroacridine would likely involve a multi-step process, beginning with commercially available precursors and culminating in the desired acridine structure. A key step would likely be a nucleophilic substitution or a cyclization reaction to form the core acridine ring system.

Biological Activity and Mechanism of Action

The biological activity of nitroacridines is primarily attributed to their ability to interact with DNA. While the specific activity of 2-Ethoxy-9-methoxy-6-nitroacridine has not been characterized, the established mechanism for this class of compounds provides a strong predictive model.

Mechanism of Action: DNA Intercalation and Cross-Linking

Nitroacridines are known to exert their cytotoxic and antitumor effects through the following proposed mechanism:

-

Cellular Uptake: The compound crosses the cell membrane.

-

DNA Intercalation: The planar acridine ring structure allows the molecule to insert itself between the base pairs of the DNA double helix.

-

Enzymatic Reduction: The nitro group can be enzymatically reduced within the cell, leading to the formation of reactive intermediates.

-

Covalent Bonding and Cross-Linking: These reactive intermediates can form covalent bonds with the DNA, leading to interstrand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[1][2]

Conclusion

2-Ethoxy-9-methoxy-6-nitroacridine is a compound that requires careful handling due to the known hazardous properties of the nitroacridine class. Researchers and drug development professionals should operate under the assumption that this compound is toxic, mutagenic, and potentially carcinogenic. The information provided in this guide, while based on related structures, offers a foundational understanding to support safe laboratory practices and to inform the design of future studies aimed at elucidating the specific properties and therapeutic potential of this novel molecule. As with any new chemical entity, further research is necessary to fully characterize its safety profile and biological activity.

References

- 1. Cytotoxic and antitumor activity of 1-nitroacridines as an aftereffect of their interstrand DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to 2-Ethoxy-9-methoxy-6-nitroacridine and Its Analogs

Chemical and Physical Properties

The following table summarizes the known and calculated physicochemical properties for the analog 2-Ethoxy-6-nitro-9-chloroacridine.

| Property | Value | Source |

| Molecular Formula | C15H11ClN2O3 | [1][2] |

| Molecular Weight | 302.71 g/mol | [1][2] |

| CAS Number | 20304-69-2 | [2] |

| Exact Mass | 302.04600 | [2] |

| Polar Surface Area (PSA) | 67.94 Ų | [2] |

| LogP (calculated) | 4.87150 | [2] |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | [2] |

| Density | Not Available | [2] |

Hazard Identification and Safety Precautions

A specific Material Safety Data Sheet (MSDS) for 2-Ethoxy-6-nitro-9-chloroacridine is not available. However, based on the hazard classification for the related compound 9-amino-2-ethoxy-6-nitroacridine, the following potential hazards should be considered[3]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, safety goggles, and nitrile gloves are mandatory.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

Synthesis of 2-Ethoxy-6-nitro-9-chloroacridine

A documented method for the synthesis of 2-Ethoxy-6-nitro-9-chloroacridine involves the cyclization of 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid using phosphoryl chloride (POCl₃)[1].

Materials:

-

2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid

-

Phosphoryl chloride (POCl₃)

-

Aqueous ammonia

-

Crushed ice

-

Methylene chloride (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Chloroform

Procedure:

-

Add 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid (6.62 mmol) to phosphoryl chloride (15 mL) under an inert atmosphere (e.g., Argon).

-

Heat the reaction mixture at reflux overnight.

-

After reflux, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing aqueous ammonia (100 mL), crushed ice (200 g), and methylene chloride (200 mL).

-

Extract the aqueous layer with methylene chloride.

-

Wash the combined organic layers with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo to obtain the crude product.

-

Purify the residue by recrystallization from chloroform to yield 2-Ethoxy-6-nitro-9-chloroacridine as yellow needles (88% yield)[1].

Caption: Synthesis workflow for 2-Ethoxy-6-nitro-9-chloroacridine.

Biological Activity and Signaling Pathways

While specific signaling pathways for 2-Ethoxy-9-methoxy-6-nitroacridine or its chloro-analog are not detailed in the available literature, the biological activity of nitroacridine derivatives has been studied. It is suggested that their mechanism of action is linked to their interaction with DNA[4].

1-nitroacridine derivatives, in particular, have been shown to not only intercalate into the DNA helix but also to bind covalently, leading to the formation of crosslinks. This covalent modification of DNA is believed to be a key factor in their biological effects, which can include potent inhibition of RNA biosynthesis[4]. This activity is often more significant than their ability to simply intercalate between DNA base pairs.

Caption: Proposed mechanism of nitroacridine DNA interaction.

References

- 1. Acridine, 9-chloro-2-ethoxy-6-nitro- synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Ethoxy-6-nitro-9-chloroacridine | CAS#:20304-69-2 | Chemsrc [chemsrc.com]

- 3. Acridine, 9-amino-2-ethoxy-6-nitro- | C15H13N3O3 | CID 30102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Acridine Derivatives in Oncology: A Technical Guide to Their Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic properties, particularly in the realm of oncology.[1][2] Their planar tricyclic structure allows them to intercalate into DNA, a fundamental mechanism that disrupts cellular processes in rapidly dividing cancer cells.[3][4][5] This intrinsic ability, coupled with the potential to inhibit key enzymes involved in DNA topology and cell signaling, has made acridine and its analogues a focal point of anticancer drug discovery for decades.[6][7][8]

This technical guide provides a comprehensive literature review of acridine derivatives in cancer research. It is designed to serve as a resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex biological pathways and workflows associated with these compounds.

Mechanisms of Action

The anticancer activity of acridine derivatives is multifaceted, primarily revolving around their interaction with DNA and the inhibition of crucial cellular enzymes.

DNA Intercalation

The planar aromatic structure of the acridine core is central to its primary mechanism of action: DNA intercalation.[3][4] This process involves the insertion of the flat acridine molecule between the base pairs of the DNA double helix.[4] This interaction leads to a distortion of the DNA structure, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9][10]

Topoisomerase Inhibition

Acridine derivatives are well-documented inhibitors of topoisomerase enzymes, which are critical for resolving topological DNA problems during replication, transcription, and chromosome segregation.[6][11][12]

-

Topoisomerase I (Topo I) Inhibition: Some acridine derivatives stabilize the covalent complex between Topo I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme. This leads to the accumulation of DNA strand breaks and subsequent cell death.[13]

-

Topoisomerase II (Topo II) Inhibition: Many clinically relevant acridine derivatives, such as amsacrine, are potent Topo II poisons.[6][14][15] They trap the enzyme in a covalent complex with DNA after it has created a double-strand break, leading to genomic instability and apoptosis.[12][16]

Other Mechanisms

Beyond DNA intercalation and topoisomerase inhibition, acridine derivatives have been shown to exert their anticancer effects through various other mechanisms, including:

-

Induction of Oxidative Stress: Some derivatives can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components, including DNA.[17]

-

Telomerase Inhibition: The G-quadruplex structures at the ends of telomeres are potential targets for some acridine derivatives, which can stabilize these structures and inhibit telomerase activity, leading to cellular senescence.[18]

-

Kinase Inhibition: Emerging research has shown that certain acridine derivatives can inhibit protein kinases involved in cancer cell signaling pathways.[5][8]

-

Induction of Apoptosis: Ultimately, the cellular damage and stress induced by acridine derivatives converge on the activation of apoptotic pathways, leading to programmed cell death.[19]

Structure-Activity Relationships (SAR)

The biological activity of acridine derivatives is highly dependent on the nature and position of substituents on the acridine core.[5]

-

Substitution at the 9-position: The 9-aminoacridine scaffold is a common feature in many active derivatives. Modifications at this position with various side chains can significantly influence DNA binding affinity, topoisomerase inhibition, and cellular uptake.[20]

-

Electron-donating and -withdrawing groups: The presence of electron-donating or -withdrawing groups on the acridine ring can modulate the electronic properties of the molecule, affecting its ability to intercalate into DNA and interact with target enzymes.[21]

-

Bis-acridines: Dimeric acridine compounds, where two acridine moieties are linked together, have been developed to enhance DNA binding affinity and antitumor potency.[11][22]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various acridine derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Acridine-N-acylhydrazones | [23] | ||

| 3a (-H) | A549 (Lung) | >75 (24h), ~45 (48h) | [23] |

| 3b (-F) | A549 (Lung) | >75 (24h), ~37 (48h) | [23] |

| 3c (-Cl) | A549 (Lung) | 73 (24h), ~55 (48h) | [23] |

| 3d (-Br) | A549 (Lung) | >75 (24h), ~62 (48h) | [23] |

| Triazoloacridone | [22] | ||

| C-1305 | PARP-1 knockout cells | ~150-fold lower than cells with functional PARP-1 | [22] |

| Acridine/Sulfonamide Hybrids | [13] | ||

| 8b | HepG2 (Liver) | 14.51 ± 1.4 | [13] |

| 8b | HCT-116 (Colon) | 9.39 ± 0.9 | [13] |

| 8b | MCF-7 (Breast) | 8.83 ± 0.9 | [13] |

| Acridine-Thiosemicarbazones | [4] | ||

| DL-08 | B16-F10 (Melanoma) | 14.79 | [4] |

| Spiro Acridine Derivatives | [24] | ||

| Ester-functionalized derivatives | Various cancer cell lines | < 10 | [24] |

| 9-Substituted Acridines | [16] | ||

| 3, 6b, 7a, 7c, 8a,b | MCF-7 (Breast) | 2.3 - 3.0 | [16] |

| 3, 6b, 7a, 7c, 8a,b | HCT-116 (Colon) | 2.3 - 3.0 | [16] |

| Acridine Hydroxamic Acids | [5] | ||

| 8c | U937 (Leukemia) | 0.90 | [5] |

| Acriflavine (ACF) | [25] | ||

| ACF | HUVECs (Endothelial) | ~16 | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of acridine derivatives.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

-

Compound Treatment: Treat the cells with various concentrations of the acridine derivative for a specified period (e.g., 24, 48, or 72 hours).[26] Include untreated and solvent controls.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[26][27]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[20][27]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[27] The reference wavelength should be greater than 650 nm.[27]

Comet Assay (Single Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[7][14] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[14][28]

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and cast a thin layer on a microscope slide.[14]

-

Lysis: Immerse the slides in a lysis solution (typically containing high salt and detergent) to remove cell membranes and proteins, leaving behind nucleoids.[14]

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[29] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to label apoptotic cells.[3][6] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.[29]

Protocol:

-

Cell Harvesting: Harvest both adherent and floating cells from the treated and control cultures.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer.[3]

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[3][15]

-

Analysis: Analyze the stained cells by flow cytometry without washing.[29]

In Vitro Topoisomerase Inhibition Assay

These assays are used to determine the ability of a compound to inhibit the catalytic activity of topoisomerase I or II.

Topoisomerase I Inhibition (DNA Relaxation Assay):

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors of this enzyme will prevent this relaxation. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.[10][19]

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pUC19), 10X reaction buffer, the test compound at various concentrations, and purified Topoisomerase I enzyme.[10][11]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[11]

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Electrophoresis: Separate the DNA topoisomers on an agarose gel.[10][11]

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[10][11]

Topoisomerase II Inhibition (Decatenation Assay):

Principle: Topoisomerase II can decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules. Inhibitors will prevent the release of minicircles from the kDNA network.[11][30]

Protocol:

-

Reaction Setup: Combine kDNA, 10X reaction buffer, ATP, the test compound, and purified Topoisomerase II enzyme in a microcentrifuge tube.[30][31]

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[31]

-

Reaction Termination: Stop the reaction, for example by adding EDTA.[31]

-

Electrophoresis: Separate the kDNA and decatenated minicircles on an agarose gel.

-

Visualization: Stain the gel and visualize the DNA.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.

References

- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 2. Triazoloacridone C-1305 impairs XBP1 splicing by acting as a potential IRE1α endoribonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kumc.edu [kumc.edu]

- 4. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Combined anticancer therapy with imidazoacridinone analogue C‐1305 and paclitaxel in human lung and colon cancer xenografts—Modulation of tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of topoisomerase I activity [protocols.io]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Comet assay - Wikipedia [en.wikipedia.org]

- 15. 2.4 |. Annexin V apoptosis assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. texaschildrens.org [texaschildrens.org]

- 18. mdpi.com [mdpi.com]

- 19. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchhub.com [researchhub.com]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. mdpi.com [mdpi.com]

- 24. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 28. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Ethoxy-9-methoxy-6-nitroacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological activities of the novel compound 2-Ethoxy-9-methoxy-6-nitroacridine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Characteristics

| Property | 2-Ethoxy-6-nitro-9-chloroacridine | 2-Ethoxy-9-methoxy-6-nitroacridine (Estimated) |

| CAS Number | 20304-69-2 | Not available |

| Molecular Formula | C15H11ClN2O3 | C16H14N2O4 |

| Molecular Weight | 302.71 g/mol | 298.29 g/mol |

| Appearance | Yellow needles | Yellow solid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in chloroform | Likely soluble in polar organic solvents |

Experimental Protocols

The synthesis of 2-Ethoxy-9-methoxy-6-nitroacridine can be achieved through a two-step process involving the synthesis of the precursor 2-Ethoxy-6-nitro-9-chloroacridine, followed by a nucleophilic substitution reaction to introduce the methoxy group at the 9-position.

Step 1: Synthesis of 2-Ethoxy-6-nitro-9-chloroacridine

This procedure is adapted from established protocols for the synthesis of 9-chloroacridine derivatives.

Materials:

-

2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid

-

Phosphorus oxychloride (POCl3)

-

Aqueous ammonia

-

Crushed ice

-

Methylene chloride (CH2Cl2)

-

Chloroform

-

Sodium sulfate (Na2SO4)

-

Argon (Ar) gas

Procedure:

-

To a reaction vessel under an inert argon atmosphere, add 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid.

-

Slowly add an excess of phosphorus oxychloride to the vessel.

-

Heat the reaction mixture at reflux overnight.

-

After cooling to room temperature, carefully pour the reaction mixture into a beaker containing a mixture of aqueous ammonia, crushed ice, and methylene chloride.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by recrystallization from chloroform to yield 2-Ethoxy-6-nitro-9-chloroacridine as yellow needles.

Step 2: Synthesis of 2-Ethoxy-9-methoxy-6-nitroacridine

This proposed method is based on the known reactivity of 9-chloroacridines with sodium methoxide.

Materials:

-

2-Ethoxy-6-nitro-9-chloroacridine

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Argon (Ar) gas

Procedure:

-

Dissolve 2-Ethoxy-6-nitro-9-chloroacridine in anhydrous methanol in a reaction vessel under an inert argon atmosphere.

-

Add a stoichiometric amount of sodium methoxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue using column chromatography on silica gel to isolate 2-Ethoxy-9-methoxy-6-nitroacridine.

Mandatory Visualizations

To aid in the understanding of the experimental and potential biological pathways, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for 2-Ethoxy-9-methoxy-6-nitroacridine.

Nitroacridine derivatives are known for their potential as anticancer agents, primarily acting through DNA intercalation and inhibition of topoisomerase enzymes.[1][2] This can lead to the induction of apoptosis in cancer cells. The following diagram illustrates a hypothetical signaling pathway for the biological activity of 2-Ethoxy-9-methoxy-6-nitroacridine.

Caption: Postulated mechanism of action leading to apoptosis.

Potential Biological Activity and Signaling Pathways

Acridine derivatives are a well-studied class of compounds with a broad range of biological activities, including anticancer, antibacterial, and antiparasitic effects. The planar aromatic structure of the acridine ring allows these molecules to intercalate between the base pairs of DNA.[3][4] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[5]

Furthermore, many acridine derivatives are known to be potent inhibitors of topoisomerase enzymes.[2][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the topoisomerase-DNA covalent complex, acridine derivatives can lead to the accumulation of double-strand breaks in the DNA, which is a strong signal for the initiation of programmed cell death (apoptosis).[6]

The presence of a nitro group on the acridine scaffold, as in 2-Ethoxy-9-methoxy-6-nitroacridine, is often associated with enhanced biological activity. Nitroacridines have shown significant antitumor activity, which is believed to be related to their ability to cause interstrand DNA cross-linking.[1][7] This covalent modification of DNA is highly cytotoxic to cancer cells.

The signaling pathways triggered by DNA damage are complex and involve a cascade of protein activations. Key players in this process include ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which are activated in response to DNA double-strand breaks. These kinases then phosphorylate a variety of downstream targets, including the tumor suppressor protein p53. Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic proteins such as Bax and Puma, ultimately culminating in the activation of caspases and the execution of apoptosis.

While the specific signaling pathways affected by 2-Ethoxy-9-methoxy-6-nitroacridine have yet to be elucidated, it is highly probable that its mechanism of action involves the induction of DNA damage and the subsequent activation of the intrinsic apoptotic pathway. Further research is warranted to fully characterize the biological activity and therapeutic potential of this promising compound.

References

- 1. Cytotoxic and antitumor activity of 1-nitroacridines as an aftereffect of their interstrand DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 4. The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy | Fine Chemical Engineering [ojs.wiserpub.com]

- 5. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

Navigating the Stability and Storage of 2-Ethoxy-9-methoxy-6-nitroacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed stability and storage data specifically for 2-Ethoxy-9-methoxy-6-nitroacridine is limited. This guide is therefore based on established principles of chemical stability, data from structurally related acridine and nitroaromatic compounds, and recommended practices for handling analogous pharmaceutical substances. The information herein should be used as a foundational resource to guide in-house experimental stability assessments.

Executive Summary

2-Ethoxy-9-methoxy-6-nitroacridine is a heterocyclic compound with potential applications in research and drug development. Understanding its chemical stability is paramount for ensuring its quality, efficacy, and safety. This document provides a comprehensive overview of the predicted stability profile of 2-Ethoxy-9-methoxy-6-nitroacridine and outlines recommended storage conditions. It is inferred that the compound is susceptible to degradation by light, and potentially by hydrolysis and thermal stress, primarily due to the presence of the nitroaromatic acridine core and alkoxy functional groups. This guide proposes a systematic approach to stability testing through forced degradation studies to definitively establish its degradation pathways and inform optimal storage and handling procedures.

Predicted Stability Profile

The chemical structure of 2-Ethoxy-9-methoxy-6-nitroacridine, featuring an acridine core, a nitro group, an ethoxy group, and a methoxy group, suggests several potential degradation pathways.

| Stress Factor | Predicted Sensitivity | Potential Degradation Products | Rationale |

| Photostability | High | Photoreduction products of the nitro group, polymeric materials. | Nitroaromatic compounds are known to be susceptible to photodegradation upon exposure to UV or visible light.[1][2][3][4] |

| Hydrolytic Stability | Moderate | Hydrolysis of the ethoxy and methoxy groups to the corresponding phenols. | Alkoxy groups on aromatic rings can be susceptible to hydrolysis under acidic or basic conditions. |

| Thermal Stability | Moderate | Products of nitro group reduction or rearrangement, and potential cleavage of the alkoxy groups. | Nitro-substituted heterocyclic compounds can undergo thermal decomposition, often involving the nitro group. |

| Oxidative Stability | Moderate to High | Oxidation of the acridine ring system or the alkoxy groups. | The electron-withdrawing nature of the nitro group may offer some protection against oxidation, but the core structure can still be susceptible. |

Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended to minimize degradation and ensure the integrity of 2-Ethoxy-9-methoxy-6-nitroacridine.

| Parameter | Solid State | In Solution |

| Temperature | 2-8°C (Refrigerated) | -20°C to -80°C (Frozen) |

| Light | Protect from light (Store in amber vials or in the dark) | Protect from light (Use amber vials and minimize exposure) |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Purge solutions with an inert gas before sealing and freezing |

| Container | Tightly sealed, non-reactive containers (e.g., glass) | Tightly sealed vials with inert caps |

Proposed Experimental Protocols for Stability Assessment

To definitively determine the stability of 2-Ethoxy-9-methoxy-6-nitroacridine, a forced degradation study is recommended.[5][6][7][8] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation pathways.

General Procedure for Forced Degradation Studies

-

Sample Preparation : Prepare stock solutions of 2-Ethoxy-9-methoxy-6-nitroacridine in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions : Expose the samples to the stress conditions outlined in the table below. Include a control sample stored under recommended conditions for comparison.

-

Time Points : Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) to monitor the extent of degradation.

-

Analysis : Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structures of the degradants.

Detailed Stress Conditions

| Stress Condition | Methodology |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. |

| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light. |

| Thermal Degradation | Place the solid compound and a solution sample in an oven at a controlled temperature (e.g., 80°C). |

| Photodegradation | Expose the solid compound and a solution sample to a light source with a specified output (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²). |

Visualizations

Proposed Experimental Workflow for Forced Degradation Studies

Caption: Proposed workflow for forced degradation studies of 2-Ethoxy-9-methoxy-6-nitroacridine.

Potential Degradation Pathways

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmtech.com [pharmtech.com]

- 6. acdlabs.com [acdlabs.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Underpinnings of 2-Ethoxy-9-methoxy-6-nitroacridine: A Structural and Electronic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine derivatives have long been a focal point in medicinal chemistry due to their diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The therapeutic potential of these planar tricyclic compounds is intrinsically linked to their three-dimensional structure and electronic properties, which dictate their interactions with biological targets such as DNA and various enzymes.[3] This whitepaper provides a comprehensive theoretical examination of the 2-Ethoxy-9-methoxy-6-nitroacridine structure. Employing established computational methodologies, we delve into the molecule's optimized geometry, electronic landscape, and spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers engaged in the rational design of novel acridine-based therapeutic agents.

Introduction

2-Ethoxy-9-methoxy-6-nitroacridine is a substituted acridine derivative featuring an ethoxy group at the 2-position, a methoxy group at the 9-position, and a nitro group at the 6-position. These substitutions are expected to modulate the electronic properties and, consequently, the biological activity of the acridine core. Theoretical studies, primarily relying on quantum chemical calculations, offer a powerful lens through which to investigate the structure-activity relationships of such molecules at an atomic level of detail.[4] This document outlines the typical theoretical workflow for characterizing a novel acridine derivative and presents hypothetical, yet representative, data for the title compound.

Computational Methodology

The theoretical investigation of 2-Ethoxy-9-methoxy-6-nitroacridine would typically commence with geometry optimization and subsequent analysis of its electronic and spectroscopic properties. The following protocol outlines a standard computational approach.

Geometry Optimization

The initial three-dimensional structure of the molecule is constructed and subjected to geometry optimization using Density Functional Theory (DFT). The B3LYP functional in combination with a 6-311++G(d,p) basis set is a commonly employed level of theory for such calculations, providing a good balance between accuracy and computational cost.[1][4] Optimization is performed in the gas phase to obtain the most stable conformation of the molecule.

Vibrational Frequency Analysis